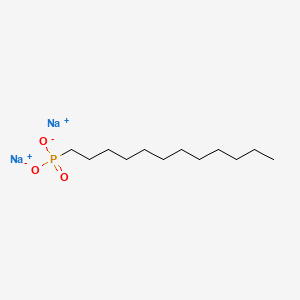
Dodecylphosphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylphosphonic acid, sodium salt is an organophosphorus compound with the molecular formula C₁₂H₂₅Na₂O₃P. It is a surfactant, meaning it has both hydrophobic and hydrophilic properties, making it useful in various applications such as detergents, emulsifiers, and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylphosphonic acid, sodium salt can be synthesized through the reaction of dodecylphosphonic acid with sodium hydroxide. The reaction typically involves dissolving dodecylphosphonic acid in a suitable solvent and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in controlled environments to ensure purity and consistency. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form phosphonic acid derivatives.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Reduced phosphonic compounds.
Substitution Products: Metal phosphonates.
Scientific Research Applications
Dodecylphosphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor for metals.
Biology: Employed in the study of cell membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and coatings.
Mechanism of Action
The mechanism of action of dodecylphosphonic acid, sodium salt involves its ability to form self-assembling monolayers on surfaces. This property allows it to modify surface energy, wetting, and work function of materials. The compound interacts with metal surfaces to form a protective layer, preventing corrosion and enhancing durability .
Comparison with Similar Compounds
- Decylphosphonic Acid, Sodium Salt
- Hexadecylphosphonic Acid, Sodium Salt
- Octylphosphonic Acid, Sodium Salt
Comparison: Dodecylphosphonic acid, sodium salt is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and corrosion inhibitor compared to shorter or longer chain phosphonic acids .
Properties
CAS No. |
50869-33-5 |
|---|---|
Molecular Formula |
C12H25Na2O3P |
Molecular Weight |
294.28 g/mol |
IUPAC Name |
disodium;dodecyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C12H27O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
MTKBLDWVUKWLHT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



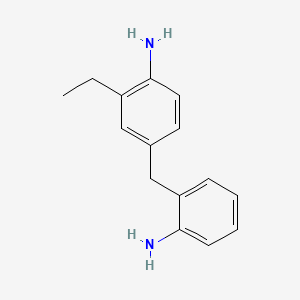
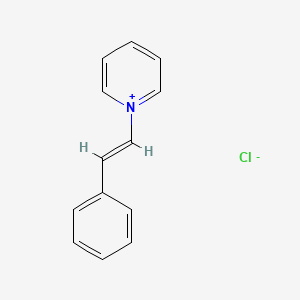
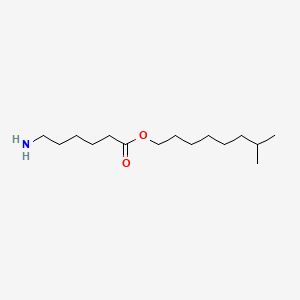

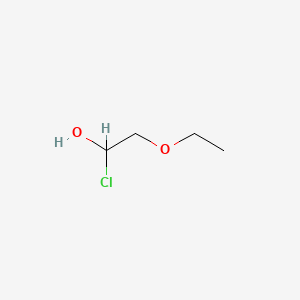
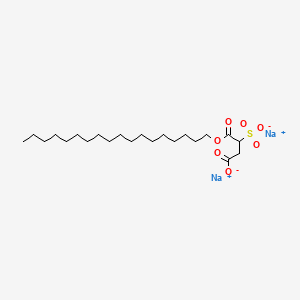
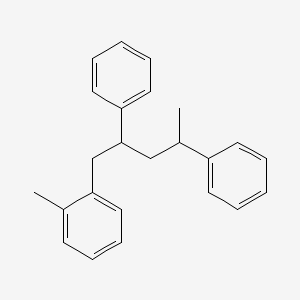
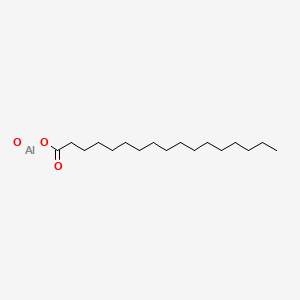
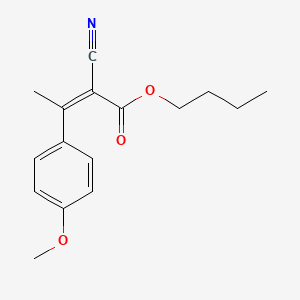
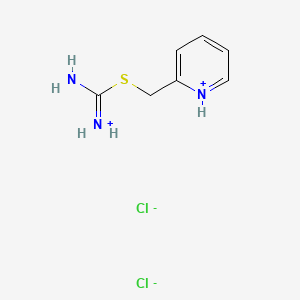
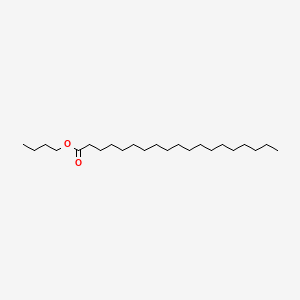
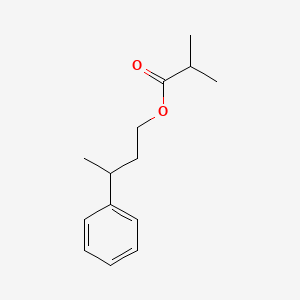
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
